![molecular formula C40H38ClN2NaO6S2 B607425 sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate CAS No. 1151666-58-8](/img/structure/B607425.png)

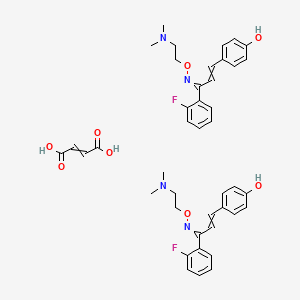

sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate

Vue d'ensemble

Description

FD-1080 is a fluorophore with both excitation and emission in the NIR-II region for in vivo imaging.

Applications De Recherche Scientifique

Molecular Structure and Properties

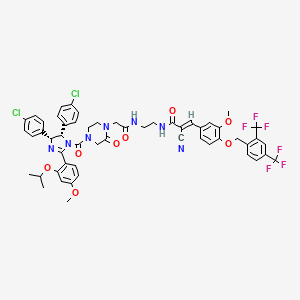

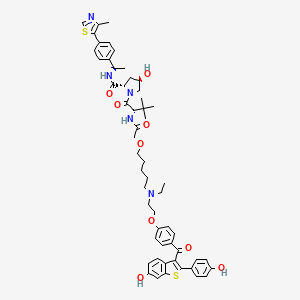

A study conducted by Shahab et al. (2015) focused on the molecular structure and properties of a substance related to sodium 4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate. The study modeled its structure using the Density Functional Theory method and synthesized it for examining its molecular properties, particularly in the near-infrared region (Shahab, Almodarresiyeh, Kumar, & Darroudi, 2015).

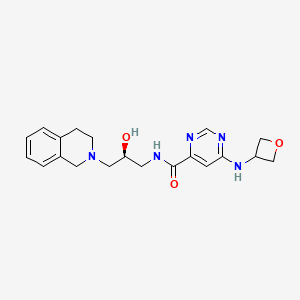

Application in Polarizing Films

Almodarresiyeh et al. (2016) explored the use of this substance in the creation of broad band thermostable polarizing films based on polyvinyl alcohol. These films showed high polarizing efficiencies and improved photostability, potentially due to the inclusion of ZnO nanoparticles (Almodarresiyeh, Shahab, Filippovich, Kumar, Lugovsky, & Agabekov, 2016).

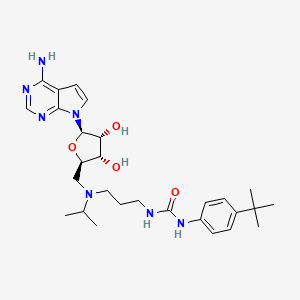

Cancer Detection Using Optical Imaging

Pham, Medarova, and Moore (2005) synthesized a water-soluble near-infrared dye, closely related to the chemical , for potential applications in cancer detection using optical imaging. This dye showed an increase in quantum yield and stability, making it suitable for developing molecular-based beacons for cancer detection (Pham, Medarova, & Moore, 2005).

Aggregation Behavior in Aqueous Solution

A study by Berlepsch and Böttcher (2015) investigated the aggregation behavior of a similar Indocyanine Cy5 dye in aqueous solutions. They found that at moderate concentrations, typical H-aggregates are formed, which underwent structural transformation upon changes in dye concentration and ionic strength (Berlepsch & Böttcher, 2015).

Sensing of Extreme pH Conditions

Li et al. (2019) designed and synthesized probes based on derivatives of this compound. These probes showed promising applications in sensing extreme acidic and alkaline environments, with good pH response and photostability (Li, Zhuge, Li, & Yuan, 2019).

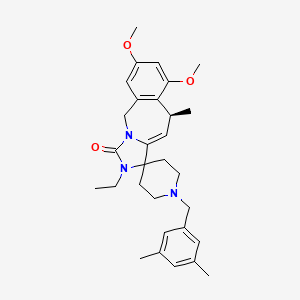

Application in Graphene Dispersants

Heard et al. (2019) presented a study on the use of an analogue of this substance in enhancing the stability of aqueous graphene dispersions, offering insights into the design of more effective dispersing agents for graphene in aqueous solutions (Heard, Bartlam, Williams, Zhang, Alwattar, Little, Parry, Porter, Vincent, Hillier, Siperstein, Vijayaraghavan, Yeates, & Quayle, 2019).

Potential in Photovoltaics and Detectors

A study by Young et al. (2016) synthesized a series of heptamethine salts, closely related to the chemical , demonstrating their potential use in photovoltaic and photodetector cells for photoresponse at deep near-infrared wavelengths (Young, Suddard-Bangsund, Patrick, Pajares, Traverse, Barr, Lunt, & Lunt, 2016).

Propriétés

IUPAC Name |

sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H39ClN2O6S2.Na/c41-40-30(20-22-34-32-16-6-10-28-12-8-18-36(38(28)32)42(34)24-1-3-26-50(44,45)46)14-5-15-31(40)21-23-35-33-17-7-11-29-13-9-19-37(39(29)33)43(35)25-2-4-27-51(47,48)49;/h6-13,16-23H,1-5,14-15,24-27H2,(H-,44,45,46,47,48,49);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIDRCSEPATAJK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C(=CC=C2C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])C1)Cl)C=CC5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=C(/C(=C/C=C/2\C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])/C1)Cl)/C=C/C5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38ClN2NaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

765.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[4-[(2S)-2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B607361.png)